Terphenyllin

Vue d'ensemble

Description

Terphenyllin is a naturally occurring compound belonging to the class of aromatic hydrocarbons known as terphenyls. It consists of a linear arrangement of three benzene rings. This compound is primarily isolated from marine-derived fungi, particularly from the species Aspergillus candidus. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of terphenyllin typically involves the coupling of benzene derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the fermentation of marine-derived fungi, such as Aspergillus candidus, under optimized conditions to maximize yield. The fermentation process is followed by extraction and purification steps, which may include solvent extraction, chromatography, and crystallization to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Terphenyllin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Applications De Recherche Scientifique

Case Studies

- A study investigating terphenyllin's effects on pancreatic cancer found that it suppressed tumor growth in an orthotopic mouse model, demonstrating its potential as a therapeutic agent against this aggressive cancer type .

- In gastric cancer, this compound was shown to induce cell cycle arrest and apoptosis, further supporting its role as an anticancer compound .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it possesses significant antimicrobial effects against various bacterial strains:

- Tested Microorganisms : The compound showed varying degrees of activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. In particular, higher concentrations of this compound demonstrated increased inhibition of bacterial growth .

- Comparison with Other Compounds : In comparative studies, this compound's antimicrobial efficacy was slightly superior to that of other tested compounds like aspergillin PZ, indicating its potential use in treating bacterial infections .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which are crucial for combating oxidative stress-related diseases:

- Free Radical Scavenging : Studies have highlighted the ability of this compound to scavenge free radicals effectively, contributing to its potential protective effects against cellular damage caused by oxidative stress .

- Cellular Protection : Research involving oxidative stress models demonstrated that this compound could mitigate DNA damage and cellular leakage caused by oxidative agents like hydrogen peroxide .

Summary Table of Applications

Mécanisme D'action

Terphenyllin exerts its biological effects through several mechanisms:

Apoptosis Induction: This compound induces apoptosis in cancer cells by upregulating the p53 signaling pathway, leading to the activation of caspase-3 and subsequent cell death.

Antimicrobial Activity: This compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Antioxidant Activity: This compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Comparaison Avec Des Composés Similaires

Terphenyllin is compared with other similar compounds, such as:

4″-Deoxythis compound: Similar in structure but lacks a hydroxyl group at the 4″ position, resulting in different biological activities.

3″-Hydroxythis compound: Contains an additional hydroxyl group at the 3″ position, which may enhance its cytotoxic and antimicrobial properties.

Asperterphenylcins: Newly discovered p-terphenyl derivatives with unique structural features and biological activities.

This compound stands out due to its potent cytotoxic and antimicrobial properties, making it a promising candidate for further research and development in various scientific fields.

Activité Biologique

Terphenyllin is a marine-derived natural product that has garnered attention for its potential anticancer properties. Research indicates that it exhibits significant biological activity against various cancer types, particularly pancreatic and gastric cancers. This article delves into the mechanisms through which this compound exerts its effects, supported by data tables, case studies, and detailed research findings.

1. Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the growth and proliferation of cancer cells in a concentration-dependent manner. In studies involving pancreatic cancer (PC) cell lines such as Panc1 and HPAC, this compound significantly reduced cell viability and colony formation:

| Concentration (μM) | Panc1 Colony Reduction (%) | HPAC Colony Reduction (%) | p-value |

|---|---|---|---|

| 0 | 0 | 0 | - |

| 50 | 25 | 30 | <0.05 |

| 100 | 45 | 55 | <0.01 |

| 200 | 56.5 | 68.5 | <0.01 |

This data demonstrates that at higher concentrations, this compound markedly inhibits colony formation in both cell lines, suggesting its potential as an anticancer agent .

2. Induction of Apoptosis

The compound also promotes apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. This compound treatment was found to increase pro-apoptotic proteins such as Bax and Bad while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL:

| Protein | Expression Change (Relative to Control) |

|---|---|

| Bax | ↑ |

| Bad | ↑ |

| Bcl-2 | ↓ |

| Bcl-xL | ↓ |

| Caspase-3 | ↑ |

These alterations contribute to its effectiveness in inducing programmed cell death in cancer cells .

Targeting the STAT3 Signaling Pathway

Recent studies have highlighted this compound's role as a potent inhibitor of the STAT3 signaling pathway, which is often constitutively activated in various cancers, including gastric cancer. By inhibiting STAT3 phosphorylation, this compound reduces the expression of downstream target genes such as c-Myc and Cyclin D1, which are crucial for cell proliferation and survival:

- Inhibition of p-STAT3 : this compound significantly suppressed the levels of phosphorylated STAT3 (p-STAT3) in gastric cancer cells.

- Impact on Target Genes : The expression levels of c-Myc and Cyclin D1 were also decreased following treatment with this compound.

This mechanism suggests that this compound could be developed as a targeted therapy for gastric cancer .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

Case Study 1: Pancreatic Cancer

- Model : Orthotopic mouse model using Panc1 cells.

- Findings : this compound treatment resulted in significant tumor growth inhibition and reduced metastasis without notable toxicity .

Case Study 2: Gastric Cancer

Propriétés

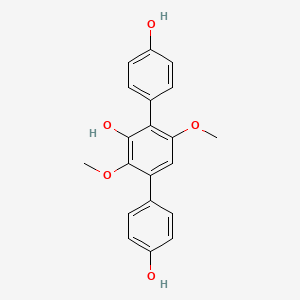

IUPAC Name |

2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEMPXKRLPZFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200452 | |

| Record name | Terphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52452-60-5 | |

| Record name | Terphenyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52452-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terphenyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052452605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terphenyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERPHENYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSR23Q1DOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.